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A Comparative Guide to DNA Synthesizer
Efficiency
For Researchers, Scientists, and Drug Development Professionals

The ability to rapidly and accurately synthesize custom DNA sequences is a cornerstone of

modern molecular biology, underpinning innovations in fields ranging from synthetic biology

and drug discovery to data storage. The efficiency of the DNA synthesizers that perform this

critical task varies significantly across different platforms and technologies. This guide provides

an objective comparison of the performance of leading DNA synthesizers, supported by

experimental data, to aid researchers in selecting the optimal instrument for their specific

needs.

Key Performance Metrics: A Head-to-Head
Comparison
The selection of a DNA synthesizer is a critical decision for any research team, impacting the

speed, accuracy, and cost of their work. The following table summarizes the key performance

metrics of prominent DNA synthesizers, highlighting the trade-offs between different

technologies.
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Feature

Phosphoramidite-
Based
Synthesizers (e.g.,
Dr. Oligo series)

Microarray-Based
Synthesizers (e.g.,
Twist Bioscience)

Enzymatic
Synthesizers (e.g.,
DNA Script
SYNTAX)

Synthesis Technology

Column-based

phosphoramidite

chemistry

Silicon-based

microarray

phosphoramidite

chemistry

Enzymatic DNA

Synthesis (EDS) using

a modified TdT

enzyme

Error Rate
~1 error per 7,500

bases[1]

Low error rate, with

some platforms

achieving <1 error in

10,000 bp

As low as 1 error per

70,000 bases[1]

Maximum Oligo

Length

Up to ~230

nucleotides,

dependent on

synthesis media[2]

Up to 300 bp[3]

Up to 120 bp for

current benchtop

models[1]

Throughput
96 to 1536 oligos

simultaneously[3]

High-throughput,

capable of producing

over one million

unique ssDNA oligos

in a single run[3]

96 oligos in parallel on

current benchtop

systems[3]

Cost per Base

$0.05 to $0.15 per

nucleotide for

sequences under 100

bases[3]

As low as $0.003 per

base for large-scale

synthesis[4]

Competitive with other

methods, with ongoing

efforts to reduce costs

Key Advantages
Established and

reliable technology

Extremely high

throughput and cost-

effective for large-

scale synthesis

Milder reaction

conditions, reduced

hazardous waste, and

potential for higher

fidelity[3]
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Key Limitations

Higher error rate

compared to

enzymatic methods,

use of harsh

chemicals[3]

Higher initial

investment, less cost-

effective for small-

scale synthesis

Currently limited to

shorter oligo lengths

on benchtop

systems[1]

The Engine of Synthesis: A Look at the
Technologies
The performance of a DNA synthesizer is intrinsically linked to its underlying synthesis

chemistry. Two primary technologies dominate the current market: the long-established

phosphoramidite chemistry and the emerging field of enzymatic synthesis.

Phosphoramidite Chemistry: This method, the workhorse of the industry for decades, involves

the sequential addition of nucleotide building blocks (phosphoramidites) to a growing DNA

chain on a solid support, typically a column or a microarray.[5] While reliable and capable of

producing long oligonucleotides, it involves harsh chemical steps and has a higher error rate

compared to enzymatic methods.[3][6] Microarray-based platforms, pioneered by companies

like Twist Bioscience, have miniaturized this process on a silicon chip, enabling massively

parallel synthesis and significantly reducing the cost per base for large-scale projects.[4]

Enzymatic DNA Synthesis (EDS): A newer and promising technology, EDS utilizes enzymes,

such as terminal deoxynucleotidyl transferase (TdT), to add nucleotides to a growing DNA

strand.[1] This approach offers several advantages, including milder reaction conditions, the

elimination of hazardous chemical waste, and the potential for significantly lower error rates.[1]

[3] Companies like DNA Script are at the forefront of commercializing benchtop enzymatic

synthesizers.[1] While current enzymatic synthesizers are limited in the length of oligos they

can produce, ongoing research is focused on extending this capability.[7]

Experimental Protocols for Benchmarking
To ensure a fair and accurate comparison of DNA synthesizer efficiency, standardized

experimental protocols are essential. The following outlines a general workflow for

benchmarking, from initial synthesis to final quality control.
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I. Oligonucleotide Synthesis
Sequence Design: Design a set of test oligonucleotides of varying lengths and complexities

(e.g., with high GC content or repetitive sequences) to assess the synthesizer's performance

under different conditions.

Synthesis Run: Program the DNA synthesizer with the designed sequences and initiate the

synthesis run according to the manufacturer's instructions. For column-based synthesizers,

ensure proper column packing and reagent flow. For microarray-based systems, verify the

integrity of the silicon chip. For enzymatic synthesizers, confirm the activity of the enzymes

and the purity of the nucleotide substrates.

II. Post-Synthesis Processing and Purification
Following synthesis, the crude oligonucleotide product contains not only the full-length desired

sequence but also shorter, failed sequences and residual chemical or enzymatic contaminants.

Purification is therefore a critical step to isolate the high-fidelity product. Common purification

methods include:

Desalting: A basic purification method that removes salts and other small molecules. It is

suitable for applications where high purity is not essential.

Cartridge Purification: A solid-phase extraction method that provides a higher level of purity

than desalting and is suitable for many routine applications.

High-Performance Liquid Chromatography (HPLC): A powerful technique that separates

oligonucleotides based on their physical properties, yielding high-purity products suitable for

demanding applications like cloning and therapeutics.

Polyacrylamide Gel Electrophoresis (PAGE): The most stringent purification method, capable

of resolving single-nucleotide differences in length, providing the highest purity for

applications requiring extremely precise sequences.

The choice of purification method will depend on the downstream application and the desired

level of purity.

III. Quality Control and Performance Evaluation
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The final step in benchmarking is to assess the quality and accuracy of the synthesized

oligonucleotides.

Yield Quantification: Measure the total yield of the purified oligonucleotides using UV-Vis

spectrophotometry to determine the synthesizer's overall efficiency.

Purity Analysis: Assess the purity of the synthesized product using capillary electrophoresis

(CE) or denaturing polyacrylamide gel electrophoresis (dPAGE) to visualize the proportion of

full-length product versus truncated sequences.

Sequence Verification and Error Rate Analysis: The most critical quality control step is to

verify the sequence accuracy and determine the error rate. This is typically done by:

Sanger Sequencing: For individual clones, Sanger sequencing provides a reliable method

to confirm the exact nucleotide sequence.

Next-Generation Sequencing (NGS): For a comprehensive analysis of a pool of

synthesized oligonucleotides, NGS can identify the types and frequencies of errors

(substitutions, insertions, and deletions) across thousands of sequences simultaneously.

The error rate is calculated by dividing the total number of observed errors by the total

number of sequenced base pairs.

Visualizing the Workflow
To better understand the process of DNA synthesis and quality control, the following diagrams

illustrate the general experimental workflow and the decision-making process for choosing a

purification method.
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Figure 1: A generalized workflow for DNA synthesis and quality control.
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Figure 2: Decision tree for selecting an appropriate oligo purification method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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